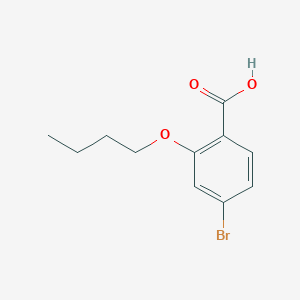

4-Bromo-2-butoxybenzoic acid

Descripción general

Descripción

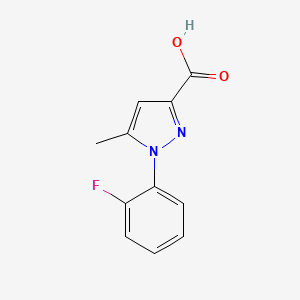

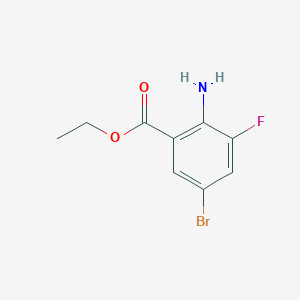

4-Bromo-2-butoxybenzoic acid is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-butoxybenzoic acid is1S/C11H13BrO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-butoxybenzoic acid is a valuable intermediate for synthesizing compounds with potential therapeutic effects. Its benzylic bromine allows for further functionalization through nucleophilic substitution reactions, which can be leveraged to create novel drug candidates .

Agriculture

The compound’s utility in agriculture stems from its potential role in the synthesis of agrochemicals. The bromine atom in 4-Bromo-2-butoxybenzoic acid can participate in cross-coupling reactions to produce herbicides and pesticides with enhanced activity and selectivity .

Material Science

In material science, 4-Bromo-2-butoxybenzoic acid can be used to modify the surface properties of materials. Its aromatic structure can be incorporated into polymers to improve their thermal stability and mechanical strength, making them suitable for high-performance applications .

Environmental Science

Environmental science can benefit from 4-Bromo-2-butoxybenzoic acid through its application in the synthesis of environmentally friendly chemicals. It can be used to create biodegradable polymers or as a building block for low-toxicity solvents and additives .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-2-butoxybenzoic acid can serve as standards or reagents. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry as a reference compound .

Biochemistry

Biochemically, 4-Bromo-2-butoxybenzoic acid can be used to study enzyme-substrate interactions. Its modification through enzymatic reactions can provide insights into enzyme specificity and catalysis mechanisms .

Pharmacology

Pharmacologically, 4-Bromo-2-butoxybenzoic acid is a precursor in the synthesis of various pharmacologically active molecules. Its structural features allow for the creation of drug molecules with potential activity against a range of diseases .

Industrial Processes

In industrial processes, 4-Bromo-2-butoxybenzoic acid can be involved in the large-scale synthesis of complex organic compounds. Its reactivity can be harnessed in multi-step synthetic routes to produce intermediates and final products efficiently and cost-effectively .

Mecanismo De Acción

Mode of Action

The mode of action of 4-Bromo-2-butoxybenzoic acid involves several chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a bromine atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. This compound then reacts with another molecule to form the final product .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-butoxybenzoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .

Propiedades

IUPAC Name |

4-bromo-2-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOHFRLCNKSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681323 | |

| Record name | 4-Bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-butoxybenzoic acid | |

CAS RN |

1095036-68-2 | |

| Record name | 4-Bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)

![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)